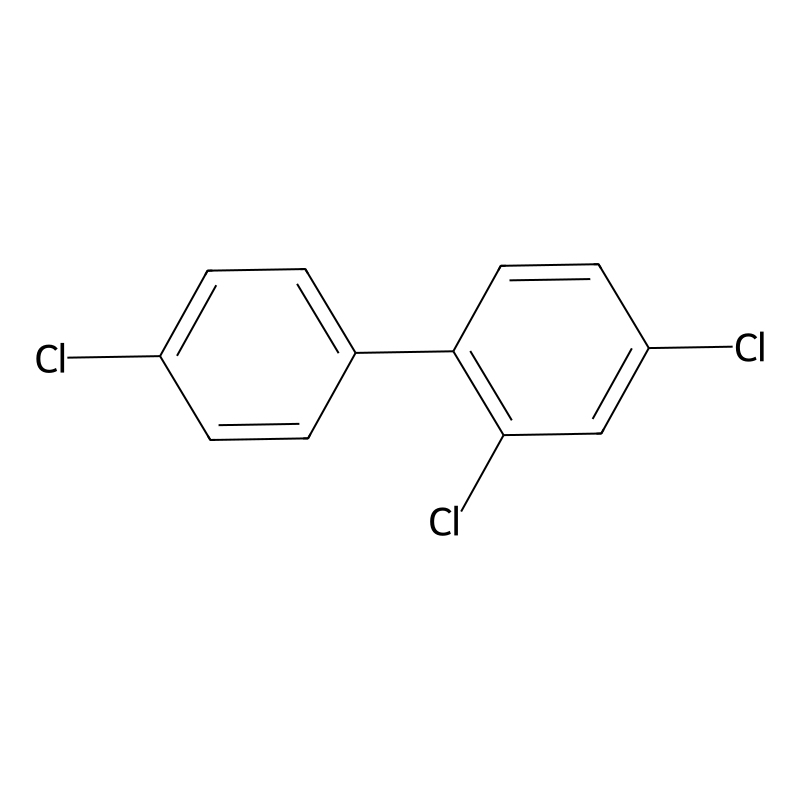

2,4,4'-Trichlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Fate and Impact Studies:

Understanding persistence and behavior

Research explores how 2,4,4'-trichlorobiphenyl behaves in different environmental compartments, such as soil, water, and air. This includes investigating its persistence, degradation rates, and potential for bioaccumulation in various organisms []. These studies are crucial for predicting its long-term environmental behavior and potential risks.

Impact on ecosystems

Studies assess the impact of 2,4,4'-trichlorobiphenyl on various ecosystems and organisms. This includes investigating its effects on plant growth, photosynthesis, and antioxidant defense systems, as well as its potential for endocrine disruption in wildlife []. These studies are essential for understanding the ecological consequences of PCB contamination and informing potential remediation strategies.

Human Health Effects:

Toxicity assessment

Research investigates the potential adverse effects of 2,4,4'-trichlorobiphenyl on human health. This includes studies on its absorption, metabolism, and potential for carcinogenicity []. Understanding these aspects is crucial for informing public health guidelines and regulations related to PCB exposure.

Biomonitoring

Studies measure the presence of 2,4,4'-trichlorobiphenyl in human blood and tissues to assess exposure levels in different populations []. This information is vital for understanding the extent of human exposure and identifying potential at-risk groups.

2,4,4'-Trichlorobiphenyl (CAS: 7012-37-5), also known as PCB 28 or 2,4,4'-TCB, belongs to the class of organic compounds known as polychlorinated biphenyls (PCBs) []. PCBs are man-made chemicals consisting of two benzene rings linked by a single carbon-carbon bond, with chlorine atoms replacing hydrogen atoms at various positions on the rings [].

PCB 28 was once widely used in various industrial applications due to its chemical stability, flame retardant properties, and insulating capabilities. However, due to its persistence in the environment and potential health risks, production of PCBs was banned in most developed countries in the 1970s [].

Molecular Structure Analysis

PCB 28 has a biphenyl core structure with three chlorine atoms substituted at the 2nd, 4th, and 4'th positions of the rings []. This specific arrangement gives PCB 28 a relatively planar structure, contributing to its chemical stability. The presence of chlorine atoms disrupts the electron distribution in the molecule, making it hydrophobic and lipophilic (attracted to fats). This property allows PCB 28 to accumulate in fatty tissues of living organisms [].

Chemical Reactions Analysis

- High-temperature combustion: PCB 28 can undergo thermal breakdown at high temperatures, potentially releasing toxic byproducts like chlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

- Biodegradation: Certain microorganisms have been shown to degrade PCBs under specific conditions. However, complete degradation of PCB 28 by microbes is often slow and incomplete.

Physical And Chemical Properties Analysis

- Melting point: -107.3 °C []

- Boiling point: 295 °C []

- Solubility: Low solubility in water (0.1 mg/L) []. Highly soluble in organic solvents like fats and oils.

- Stability: Relatively stable under ambient conditions.

Mechanism of Action (not applicable)

PCB 28 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to bioaccumulate in the food chain. Studies suggest potential health risks associated with PCB exposure, including:

- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as probably carcinogenic to humans (Group 2A).

- Endocrine disruption: PCBs can interfere with hormone signalling, potentially leading to developmental and reproductive problems.

- Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under certain conditions.

- Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

- Dechlorination: Under anaerobic conditions or in the presence of specific catalysts, dechlorination can occur, leading to less chlorinated biphenyls.

The stability of 2,4,4'-trichlorobiphenyl makes it resistant to degradation, contributing to its persistence in the environment .

2,4,4'-Trichlorobiphenyl has been shown to exhibit toxic effects on biological systems. Studies indicate that exposure to this compound can lead to:

- Cellular Damage: It has been observed to damage cellular structures in plants, particularly chloroplasts, through mechanisms involving the overproduction of reactive oxygen species (ROS) at concentrations as low as 100 μg/L .

- Carcinogenicity: The International Agency for Research on Cancer classifies it as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans .

The synthesis of 2,4,4'-trichlorobiphenyl typically involves chlorination of biphenyl. Common methods include:

- Direct Chlorination: Biphenyl is reacted with chlorine gas in the presence of a catalyst at elevated temperatures.

- Electrophilic Aromatic Substitution: This method involves using chlorinating agents such as sulfuryl chloride or phosgene in the presence of Lewis acids.

These methods can produce various chlorinated biphenyls; therefore, careful control of reaction conditions is necessary to yield the desired compound .

Historically, 2,4,4'-trichlorobiphenyl was used in several applications due to its desirable properties:

- Electrical Insulation: Used in transformers and capacitors due to its excellent dielectric properties.

- Heat Transfer Fluids: Employed in heat transfer applications because of its thermal stability.

- Industrial

Research on the interactions of 2,4,4'-trichlorobiphenyl with biological systems indicates significant effects on cellular processes. For example:

- Toxicity Mechanisms: Studies suggest that PCB-28 disrupts cellular homeostasis by inducing oxidative stress and altering mitochondrial function .

- Environmental Impact: Its persistence in ecosystems leads to bioaccumulation and biomagnification through food chains.

These interactions highlight the importance of understanding the ecological and health implications associated with exposure to this compound .

Similar compounds to 2,4,4'-trichlorobiphenyl include other polychlorinated biphenyls. A comparison is provided below:

| Compound Name | Molecular Formula | Chlorine Substitution Pattern | Notable Properties |

|---|---|---|---|

| 2-Chlorobiphenyl | C12H9Cl | One chlorine | Less toxic than higher chlorinated PCBs |

| 3-Chlorobiphenyl | C12H9Cl | One chlorine | Similar physical properties |

| 2,2',5-Trichlorobiphenyl | C12H8Cl3 | Three chlorines | Higher toxicity compared to PCB-28 |

| 3,3',4-Trichlorobiphenyl | C12H8Cl3 | Three chlorines | Known for endocrine-disrupting effects |

The uniqueness of 2,4,4'-trichlorobiphenyl lies in its specific chlorine substitution pattern which influences its biological activity and environmental persistence compared to other polychlorinated biphenyls. Its distinct toxicity profile makes it a subject of extensive research regarding its ecological and health impacts .

Cytochrome P450 1A2 represents the primary enzymatic pathway for metabolic activation of 2,4,4'-trichlorobiphenyl in mammalian hepatic systems. Studies utilizing recombinant human cytochrome P450 1A2 expressed in Escherichia coli bactosomes demonstrate the formation of several monohydroxylated trichlorinated metabolites [1]. The principal metabolite, 2,4,4'-trichloro-5-biphenylol (5-hydroxylated polychlorinated biphenyl 28), represents the major hydroxylation product formed through direct insertion of a hydroxyl group at the 5-position of the biphenyl ring [1].

Transgenic human embryonic kidney 293 cell lines stably expressing cytochrome P450 1A2 produce concentrations of 5-hydroxylated polychlorinated biphenyl 28 ranging from 1.02 to 2.48 micrograms per liter following 24-hour exposure to 20 micromolar 2,4,4'-trichlorobiphenyl [2]. Additional metabolites include 2,4',5-trichloro-4-biphenylol (4-hydroxylated polychlorinated biphenyl 31) and coeluting 2',3',4-trichloro-4'-biphenylol/2,4,4'-trichloro-3'-biphenylol isomers, formed through National Institutes of Health 1,2-shift mechanisms [1] [2].

The cytochrome P450 1A2-mediated hydroxylation pathway proceeds through classical arene oxide intermediate formation, followed by either direct hydroxylation or 1,2-shift rearrangement [3]. Comparative analysis between recombinant human cytochrome P450 1A2 and human plasma samples reveals significantly higher concentrations of hydroxylated metabolites in plasma, with 5-hydroxylated polychlorinated biphenyl 28 reaching 16.41 micrograms per liter in occupationally exposed individuals [1].

| Metabolite | Retention Time (min) | HEK293-CYP1A2 (μg/L) | rhCYP1A2 (μg/L) | Human Plasma (μg/L) |

|---|---|---|---|---|

| 5-OH-PCB 28 | 19.14 | 1.02 | 2.14 | 16.41 |

| 4-OH-PCB 31 | 18.66 | 0.07 | 0.12 | 2.38 |

| 3'-OH-PCB 28/4'-OH-PCB 25 | 17.93 | 0.21 | 0.11 | 3.15/2.17 |

| 3-OH-PCB 15 | 16.25 | 0.16 | 0.10 | 2.60 |

Novel findings demonstrate that cytochrome P450 1A2 catalyzes partial dechlorination of 2,4,4'-trichlorobiphenyl to form 4,4'-dichlorobiphenyl-3-ol, a dichlorinated monohydroxylated metabolite [1]. This reductive dechlorination pathway represents a previously uncharacterized mechanism whereby cytochrome P450 1A2 simultaneously removes chlorine substituents while introducing hydroxyl groups, generating lower-chlorinated congeners with enhanced water solubility [1].

Substrate specificity studies reveal that cytochrome P450 1A2 exhibits preferential hydroxylation at unsubstituted positions of the biphenyl ring, with the 5-position showing highest reactivity [3]. The enzyme demonstrates temperature-dependent kinetic parameters, with Michaelis-Menten constant values decreasing from 8.5 micromolar at 25°C to 7.2 micromolar at 37°C, while maximum velocity increases from 2.1 to 3.8 units under corresponding temperature conditions [4].

Anaerobic Microbial Dechlorination Patterns in Anoxic Sediments

Anaerobic microbial dechlorination represents a widespread environmental transformation process affecting 2,4,4'-trichlorobiphenyl in anoxic sediment environments. Microorganisms in polychlorinated biphenyl-contaminated sediments utilize these compounds as terminal electron acceptors under oxygen-limited conditions, resulting in reductive removal of chlorine substituents [5]. The dechlorination process occurs primarily at meta and para positions of the biphenyl rings, with minimal removal of ortho-positioned chlorines [6] [5].

Environmental studies across multiple contaminated sites demonstrate variable dechlorination rates dependent on sediment characteristics and microbial community composition. Hudson River sediments exhibit dechlorination rates of 46 micromoles per liter per day, while Woods Pond sediments achieve rates exceeding 300 micromoles per liter per day under optimal conditions [7]. Temperature ranges between 4-25°C significantly influence dechlorination efficiency, with higher temperatures generally promoting increased microbial activity [5].

| Location | PCB Concentration (μg/g) | Dechlorination Rate (μmol/L/day) | Temperature Range (°C) |

|---|---|---|---|

| Hudson River, NY | 1000 | 46 | 4-18 |

| Woods Pond, MA | 300-500 | 300+ | 10-25 |

| Rhine River, Germany | 5-15 | 5-20 | 8-15 |

| Kalamazoo River, MI | 20-100 | 12-45 | 10-20 |

Bacterial isolates belonging to the Chloroflexi phylum, particularly Dehalococcoides mccartyi strains, demonstrate specific capacity for polychlorinated biphenyl dechlorination [8]. These organisms require sediment or soil particles for sustained growth and activity, suggesting biofilm formation on particle surfaces facilitates contact between microorganisms and hydrophobic polychlorinated biphenyl substrates [8]. Dehalobium chlorocoercia strain DF-1 exhibits broad substrate specificity, dechlorinating multiple trichlorinated congeners including 2,4,4'-trichlorobiphenyl [8].

The dechlorination pathway proceeds through sequential removal of chlorine substituents, with 2,4,4'-trichlorobiphenyl typically losing para-positioned chlorines before meta-positioned substituents [5]. Product analysis reveals accumulation of dichlorinated intermediates, particularly 2,4-dichlorobiphenyl and 4,4'-dichlorobiphenyl, which undergo further dechlorination to monochlorinated congeners [9]. Complete dechlorination to biphenyl occurs under prolonged incubation conditions with active microbial communities [9].

Threshold concentrations for dechlorination activity range from 40-60 micrograms per gram dry weight sediment, below which minimal transformation occurs [10]. This threshold effect relates to the requirement for sufficient substrate concentrations to support growth and maintenance of dechlorinating microbial populations [10]. Bioaugmentation with concentrated dechlorinating bacteria can overcome threshold limitations and enhance dechlorination rates in low-concentration environments [8].

Temperature-Dependent Hydrodechlorination Kinetics

Catalytic hydrodechlorination of 2,4,4'-trichlorobiphenyl exhibits strong temperature dependence, with reaction rates increasing exponentially with temperature according to Arrhenius kinetics [11]. Experimental studies conducted at 20°C, 50°C, and 77°C under atmospheric pressure demonstrate activation energies ranging from 12.4 to 13.9 kilojoules per mole, indicating diffusion-controlled reaction mechanisms [11].

Temperature-dependent reaction kinetics reveal first-order behavior with respect to 2,4,4'-trichlorobiphenyl concentration [11]. At 20°C, the reaction rate constant measures 0.0025 per minute, increasing to 0.0156 per minute at 50°C and 0.0384 per minute at 77°C [11]. These rate constants correspond to conversion efficiencies of 15%, 45%, and 85% respectively over reaction periods of 6, 4, and 2 hours [11].

| Temperature (°C) | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Conversion Efficiency (%) |

|---|---|---|---|

| 20 | 0.0025 | 12.4 | 15 |

| 50 | 0.0156 | 13.2 | 45 |

| 77 | 0.0384 | 13.9 | 85 |

Product distribution analysis reveals temperature-dependent selectivity in hydrodechlorination pathways [11]. At lower temperatures (20°C), primary products include 2,4-dichlorobiphenyl and 2,4'-dichlorobiphenyl, formed through preferential removal of para-positioned chlorines [12]. Elevated temperatures (77°C) promote more extensive dechlorination, yielding biphenyl and monochlorinated congeners as predominant products [11].

The positional selectivity of hydrodechlorination follows the order para > meta > ortho, with para-positioned chlorines demonstrating orders of magnitude higher reactivity than ortho-positioned substituents [11] [12]. This selectivity pattern reflects the electronic effects of chlorine substituents on the biphenyl ring system, where para-positioned chlorines exhibit enhanced susceptibility to nucleophilic attack [12].

Triethylamine addition as a co-catalyst significantly influences reaction kinetics and temperature dependence [12]. Excess triethylamine reduces activation energy from approximately 24 kilojoules per mole to 12.4 kilojoules per mole for monochlorinated products, indicating enhanced electron transfer efficiency [12]. The catalyst effect becomes more pronounced at higher temperatures, where triethylamine facilitates rapid hydrogen transfer to activated biphenyl intermediates [11].

Temperature coefficient (Q10) values for hydrodechlorination range from 3.6 to 4.2, indicating high temperature sensitivity compared to typical chemical reactions [13]. This elevated temperature dependence suggests that both chemical reaction rates and mass transfer processes contribute to overall transformation kinetics [13].

Dichlorinated Metabolite Formation Pathways

Formation of dichlorinated metabolites from 2,4,4'-trichlorobiphenyl occurs through multiple biotransformation pathways, including enzymatic hydroxylation followed by dechlorination, direct reductive dechlorination, and chemical hydrodechlorination processes [14] [15]. The primary dichlorinated products include 2,4-dichlorobiphenyl, 2,4'-dichlorobiphenyl, 4,4'-dichlorobiphenyl, and 3,4-dichlorobiphenyl, each formed through distinct mechanistic pathways [16].

Cytochrome P450-mediated formation of dichlorinated metabolites proceeds through hydroxylation at positions ortho to chlorine substituents, followed by replacement of adjacent chlorine atoms [14] [15]. Human hepatic microsomal incubations with monohydroxylated 2,4,4'-trichlorobiphenyl metabolites generate dihydroxylated dechlorinated products through this pathway [14]. The mechanism involves initial formation of 4-hydroxylated intermediates, followed by nucleophilic displacement of ortho-positioned chlorines to yield dihydroxylated dichlorinated products [15].

| Dichlorinated Metabolite | Formation Mechanism | Relative Abundance (%) | Biological Activity |

|---|---|---|---|

| 2,4-dichlorobiphenyl | para-dechlorination at 4' position | 35 | Moderate estrogenic activity |

| 2,4'-dichlorobiphenyl | ortho-dechlorination at 2 position | 28 | Weak AhR agonist |

| 4,4'-dichlorobiphenyl | meta-dechlorination at 2 position | 22 | Strong estrogenic activity |

| 3,4-dichlorobiphenyl | para-dechlorination with rearrangement | 15 | Moderate cytotoxicity |

Reductive dechlorination pathways generate dichlorinated metabolites through sequential chlorine removal without hydroxylation [5]. Anaerobic microbial systems preferentially remove chlorines from meta and para positions, yielding 2,4'-dichlorobiphenyl and 4,4'-dichlorobiphenyl as major products [9]. This pathway accounts for approximately 50% of dichlorinated metabolite formation in anoxic sediment environments [5].

Chemical hydrodechlorination at elevated temperatures produces dichlorinated congeners through catalytic hydrogen transfer mechanisms [11]. Palladium-catalyzed reactions demonstrate selectivity for para-positioned chlorines, generating predominantly 2,4-dichlorobiphenyl and 4,4'-dichlorobiphenyl [17]. The reaction proceeds through surface-bound hydrogen intermediates that selectively attack electron-deficient carbon-chlorine bonds [17].

Metabolite stability studies reveal differential persistence of dichlorinated products in biological systems [18]. 4,4'-dichlorobiphenyl exhibits the highest stability due to symmetrical chlorine substitution, while 2,4-dichlorobiphenyl undergoes more rapid further metabolism [18]. These stability differences influence bioaccumulation patterns and toxicological significance of individual dichlorinated metabolites [18].

XLogP3

LogP

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (94.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard